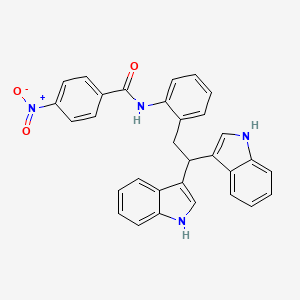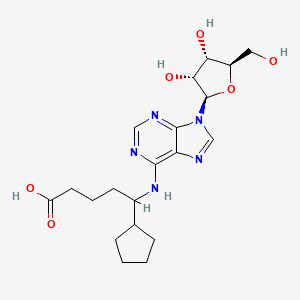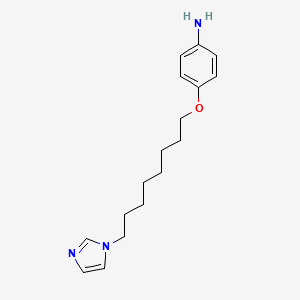
9H-Purin-6-amine, 2-chloro-9-((4-chlorophenyl)methyl)-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purin-6-amine, 2-chloro-9-((4-chlorophenyl)methyl)-N,N-dimethyl- is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with chloro and chlorophenylmethyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 2-chloro-9-((4-chlorophenyl)methyl)-N,N-dimethyl- typically involves multi-step organic reactions. One common method includes the chlorination of 9H-purine followed by the introduction of the chlorophenylmethyl group through a nucleophilic substitution reaction. The final step involves the methylation of the amine group using dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
9H-Purin-6-amine, 2-chloro-9-((4-chlorophenyl)methyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and chlorophenylmethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purine derivatives, while reduction can produce various amine-substituted purines.
科学的研究の応用
9H-Purin-6-amine, 2-chloro-9-((4-chlorophenyl)methyl)-N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
類似化合物との比較
Similar Compounds
2-Chloro-9H-purine: A simpler analog with similar chemical properties.
2-Chloro-9-(tetrahydro-2H-pyran-4-ylmethyl)-9H-purin-6-amine: Another derivative with a different substituent group.
Uniqueness
The uniqueness of 9H-Purin-6-amine, 2-chloro-9-((4-chlorophenyl)methyl)-N,N-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
特性
| 115204-54-1 | |
分子式 |
C14H13Cl2N5 |
分子量 |
322.2 g/mol |
IUPAC名 |
2-chloro-9-[(4-chlorophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H13Cl2N5/c1-20(2)12-11-13(19-14(16)18-12)21(8-17-11)7-9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3 |
InChIキー |
VBYFAOXBMSIIDE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12933238.png)
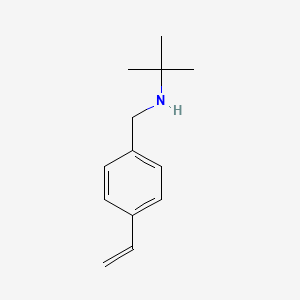
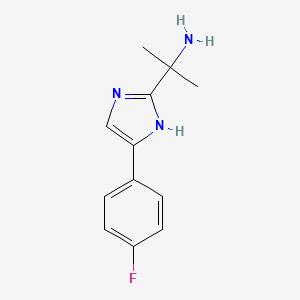



![7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12933267.png)

